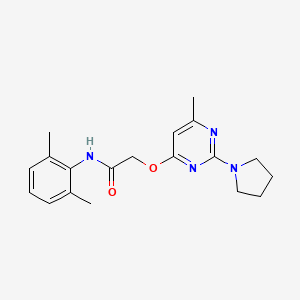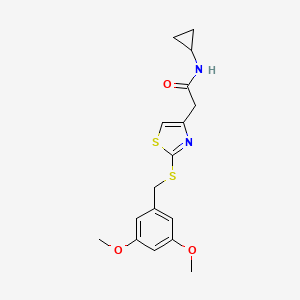
N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
Compounds synthesized through cyclocondensation reactions, bearing resemblance in structural frameworks to thiazole derivatives, have shown promising analgesic and anti-inflammatory activities. For example, derivatives synthesized from N-substituted cyanoacetamide demonstrated significant analgesic effects in hotplate tests, comparable to known analgesics like sodium metamizole and nimesulide. These findings suggest the potential of thiazole derivatives in pain management and inflammation control (Yusov et al., 2019).
Antitumor Activity
Several thiazole-containing compounds have been synthesized and evaluated for their antitumor activities. Notably, derivatives bearing different heterocyclic ring systems exhibited considerable anticancer activity against a broad spectrum of human tumor cell lines, highlighting the potential utility of thiazole derivatives in cancer therapy (Yurttaş et al., 2015). Another study focused on 5-methyl-4-phenyl thiazole derivatives, which showed high selectivity and apoptosis-inducing capability against certain cancer cell lines, further underscoring the therapeutic promise of these compounds (Evren et al., 2019).
Antimicrobial Evaluation
Novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives synthesized using N-cyclohexyl-2-cyanoacetamide have shown antimicrobial properties. These compounds were evaluated for their potential in combating microbial infections, indicating the role of thiazole-based compounds in developing new antimicrobial agents (Helal et al., 2010).
Optoelectronic Properties
Thiazole-based compounds have also found applications in the field of materials science, particularly in the synthesis and characterization of polythiophenes with optoelectronic properties. Research into thiazole-containing monomers and conducting polymers highlights the versatility of thiazole derivatives beyond biomedical applications, extending into electronic and photonic technologies (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-21-14-5-11(6-15(8-14)22-2)9-23-17-19-13(10-24-17)7-16(20)18-12-3-4-12/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLPCAVKZCODGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

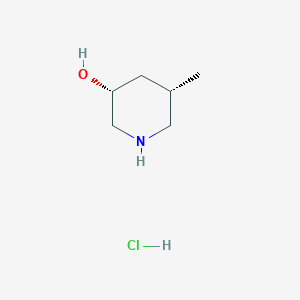
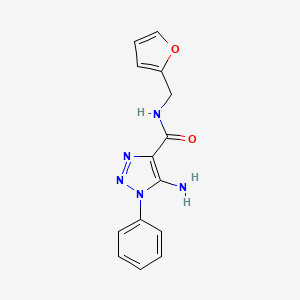
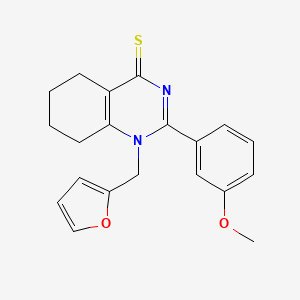
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
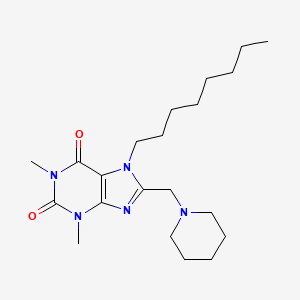
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

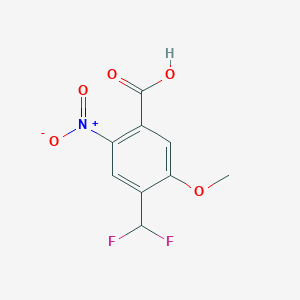
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)
